MMP-2 Inhibitor I

Reversible inhibition Mechanism of action Washout kinetics

Procure MMP-2 Inhibitor I (OA-Hy) for precise, reversible MMP-2 inhibition. Unlike zinc-chelating or irreversible inhibitors, its unique non-zinc-binding mechanism and µM Ki enable washout/recovery assays and fine-tuned dose-response studies. Essential for dissecting MMP-2-specific phenotypes in angiogenesis, cancer, and CNS research. Verify purity and storage conditions.

Molecular Formula C18H35NO2
Molecular Weight 297.5 g/mol
CAS No. 10335-69-0
Cat. No. B076553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMP-2 Inhibitor I
CAS10335-69-0
Synonyms9-octadecenoyl-N-hydroxylamide
N-hydroxy-9-octadecenamide
OA-Hy cpd
Molecular FormulaC18H35NO2
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NO
InChIInChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
InChIKeyLTXHELLMCCEDJG-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

MMP-2 Inhibitor I (CAS 10335-69-0): An Oleoyl‑Hydroxamate Tool for Reversible Gelatinase A Inhibition


MMP‑2 Inhibitor I (cis‑9‑Octadecenoyl‑N‑hydroxylamide, OA‑Hy) is a cell‑permeable, long‑chain fatty acid hydroxamate that acts as a reversible inhibitor of matrix metalloproteinase‑2 (MMP‑2, gelatinase A) [1]. Its inhibition constant (Ki) for MMP‑2 is consistently reported as 1.6–1.7 µM across multiple vendor‑independent characterizations [1]. The compound belongs to a structurally distinct class of non‑zinc‑binding MMP‑2 inhibitors that exploit the fibronectin type II domain unique to gelatinases, a feature that differentiates it from the zinc‑chelating hydroxamates that dominate the MMP inhibitor landscape .

Why MMP‑2 Inhibitor I Cannot Be Replaced by Other Gelatinase Inhibitors Without Experimental Re‑validation


The MMP inhibitor landscape is highly heterogeneous with respect to mechanism (reversible vs. irreversible), potency (nM vs. µM), and selectivity profile. Compounds such as SB‑3CT (Ki = 13.9 nM) or ARP 100 (IC50 = 12 nM) exhibit nanomolar potency but differ fundamentally in binding mode and off‑target activity [1]. Broad‑spectrum clinical candidates like batimastat and marimastat inhibit multiple MMP family members (MMP‑1, ‑2, ‑3, ‑7, ‑9) with sub‑nanomolar to low‑nanomolar IC50 values, confounding interpretation of MMP‑2‑specific phenotypes [2]. Conversely, irreversible inhibitors such as MMP‑2 Inhibitor II (Ki = 2.4 µM) preclude temporal control of enzyme activity [3]. Simply substituting one gelatinase‑active molecule for another ignores these critical differences in reversibility, potency, and target engagement, making direct comparative data essential for reproducible experimental design and procurement decisions.

Quantitative Evidence for MMP‑2 Inhibitor I (OA‑Hy) Versus Closest Analogs and Alternatives


Reversible Inhibition Mechanism Distinguishes OA‑Hy from Irreversible MMP‑2 Inhibitor II

MMP‑2 Inhibitor I (OA‑Hy) functions as a reversible inhibitor of MMP‑2, whereas MMP‑2 Inhibitor II (an oxirane analog of SB‑3CT) acts through an irreversible, mechanism‑based inhibition . This mechanistic divergence has direct experimental consequences: reversible inhibition permits temporal control of MMP‑2 activity (e.g., washout experiments), while irreversible inhibition permanently inactivates the enzyme pool [1].

Reversible inhibition Mechanism of action Washout kinetics

Micromolar Potency of OA‑Hy Offers a Complementary Dynamic Range to Nanomolar Inhibitors SB‑3CT and ARP 100

MMP‑2 Inhibitor I exhibits a Ki of 1.7 µM against MMP‑2 . In contrast, SB‑3CT and ARP 100 inhibit MMP‑2 with Ki = 13.9 nM and IC50 = 12 nM, respectively—approximately 120‑ to 140‑fold more potent [1]. The micromolar potency of OA‑Hy is not a liability but a feature: it provides a distinct working concentration range that avoids the steep dose‑response cliffs and potential off‑target engagement observed with ultra‑potent inhibitors at higher concentrations.

Potency Dynamic range Dose-response

Functional Selectivity in Endothelial Cells: OA‑Hy Reduces Proliferation Where an MMP‑9 Inhibitor Shows No Effect

In a head‑to‑head functional assay using RBCEC‑4 endothelial cells, treatment with OA‑Hy significantly reduced cell proliferation (BrdU ELISA), whereas an MMP‑9 inhibitor (Inh.I) produced no detectable effect [1]. This cell‑based result validates the functional selectivity of OA‑Hy for MMP‑2 over MMP‑9 in a physiologically relevant context where both gelatinases may be expressed.

Functional selectivity Endothelial proliferation Cell-based assay

Preservation of Blood‑Brain Barrier Integrity in a Rat Meningitis Model

In a Wistar rat model of pneumococcal meningitis, systemic administration of MMP‑2 Inhibitor I preserved blood‑brain barrier (BBB) function and attenuated cognitive impairment [1]. This in vivo observation contrasts with broad‑spectrum MMP inhibitors like doxycycline, which exhibit nonspecific MMP inhibition (IC50 ~56 µM for MMP‑2) and are associated with broader systemic effects [2].

In vivo efficacy Blood-brain barrier Meningitis model

Differential Inhibition of MMP‑2 Over MMP‑1 Compared to Broad‑Spectrum Clinical Candidates

MMP‑2 Inhibitor I demonstrates preferential inhibition of gelatinases (MMP‑2 and MMP‑9) over collagenase‑1 (MMP‑1), with long‑chain unsaturated fatty acids exhibiting only weak inhibitory effects on MMP‑1 [1]. In contrast, batimastat (BB‑94) is a potent broad‑spectrum MMP inhibitor with nearly equivalent IC50 values of 3 nM and 4 nM against MMP‑1 and MMP‑2, respectively [2]. Marimastat similarly inhibits MMP‑1 (IC50 = 5 nM) and MMP‑2 (IC50 = 6 nM) with comparable potency .

Selectivity MMP-1 Batimastat

Reversible Nature Enables Washout and Temporal Control Studies Not Possible with Irreversible Analogs

As a reversible inhibitor, OA‑Hy allows researchers to wash out the compound and restore MMP‑2 activity, enabling pulse‑chase experimental designs . Irreversible inhibitors like MMP‑2 Inhibitor II (Ki = 2.4 µM) permanently inactivate the enzyme, precluding recovery of activity after compound removal [1]. This distinction is critical for studies investigating the kinetics of MMP‑2‑dependent processes or the reversibility of pharmacological interventions.

Reversibility Washout Temporal control

Optimal Research and Industrial Use Cases for MMP‑2 Inhibitor I (OA‑Hy)


Temporal Control of MMP‑2 Activity in Cell Migration and Invasion Assays

Due to its reversible inhibition mechanism, OA‑Hy is uniquely suited for experiments requiring washout and recovery of MMP‑2 activity. Researchers can treat cells with 5 µM OA‑Hy for a defined period (e.g., 30 min pretreatment), then wash out the compound to assess the reversibility of MMP‑2‑dependent phenotypes such as cancer cell migration or endothelial tube formation .

Functional Discrimination Between MMP‑2 and MMP‑9 in Cellular Systems

In endothelial cell models where both MMP‑2 and MMP‑9 may be expressed, OA‑Hy selectively reduces MMP‑2‑dependent proliferation and migration, whereas an MMP‑9‑selective inhibitor shows no effect [1]. This makes OA‑Hy a valuable tool for dissecting the distinct contributions of these two gelatinases in angiogenesis, wound healing, and tumor microenvironment studies.

In Vivo Studies of Blood‑Brain Barrier Integrity and Neuroinflammation

OA‑Hy has demonstrated efficacy in preserving blood‑brain barrier function and reducing cognitive impairment in a rat model of pneumococcal meningitis [2]. This validated in vivo application supports its use in preclinical studies of CNS disorders where MMP‑2‑mediated barrier disruption is implicated, including stroke, traumatic brain injury, and neuroinflammatory conditions.

Graded Inhibition Studies Requiring Micromolar Dynamic Range

With a Ki of 1.7 µM, OA‑Hy operates in a concentration range that avoids the steep dose‑response curves of sub‑nanomolar inhibitors like SB‑3CT or ARP 100 [3]. This makes OA‑Hy preferable for studies requiring partial inhibition or fine‑tuning of MMP‑2 activity, such as titration experiments to determine threshold effects on cellular behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMP-2 Inhibitor I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.